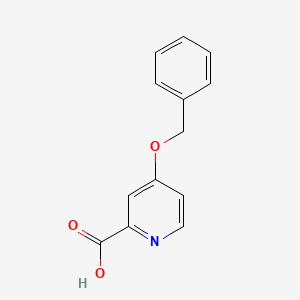

4-(Benzyloxy)pyridine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(Benzyloxy)pyridine-2-carboxylic acid” is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position . It is a white solid that is soluble in water . The molecular weight of this compound is 229.24 .

Synthesis Analysis

The synthesis of “4-(Benzyloxy)pyridine-2-carboxylic acid” involves several steps. The process starts with the reaction of 2-pyridinecarboxylic acid with benzyl chloroformate in the presence of sodium hydroxide to yield the benzyl ester of 2-pyridinecarboxylic acid. The benzyl ester is then reacted with ammonia in diethyl ether to yield the benzyl carbamate of 2-pyridinecarboxylic acid. The benzyl carbamate is then reacted with sodium hydroxide in methylene chloride to yield the sodium salt of the benzyl carbamate. The sodium salt of the benzyl carbamate is then reacted with 5-bromo-2-pyridinecarboxylic acid in the presence of sodium bicarbonate to yield the protected acid. The benzyl group is then removed from the protected acid using hydrochloric acid to yield the final product, "4-(Benzyloxy)pyridine-2-carboxylic acid".

Molecular Structure Analysis

The molecular structure of “4-(Benzyloxy)pyridine-2-carboxylic acid” is represented by the formula C13H11NO3 . The InChI code for this compound is 1S/C13H11NO3/c15-13(16)12-8-11(6-7-14-12)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16) .

Chemical Reactions Analysis

The chemical reactions involving “4-(Benzyloxy)pyridine-2-carboxylic acid” are complex and involve several steps. For example, the synthesis process involves reactions such as esterification, carbamation, salt formation, and deprotection. These reactions involve various functional groups and require different reaction conditions.

Physical And Chemical Properties Analysis

“4-(Benzyloxy)pyridine-2-carboxylic acid” is a solid at room temperature . It has a molecular weight of 229.24 . The compound is stable under normal conditions and should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Bioactive Molecules

4-(Benzyloxy)pyridine-2-carboxylic acid serves as a precursor in the synthesis of various bioactive molecules. Its structure is amenable to modifications that can lead to the development of new pharmaceutical compounds. For instance, it can be used to synthesize pyrazolo[3,4-b]quinolinones, which exhibit a range of biological activities, including GSK3 inhibition and antiproliferative properties .

Environmental Science: Eco-Friendly Catalysts

This compound has potential applications in green chemistry as an eco-friendly catalyst. Its use in multi-component reactions can lead to the synthesis of heterocyclic scaffolds with minimal environmental impact, aligning with the principles of sustainable chemistry practices .

Mechanism of Action

Mode of Action

These interactions could potentially alter the function of the target, leading to changes in cellular processes .

Biochemical Pathways

The biochemical pathways affected by 4-(Benzyloxy)pyridine-2-carboxylic acid are currently unknown

Pharmacokinetics

Based on its physicochemical properties, it is predicted to have high gi absorption and bbb permeability . Its lipophilicity (Log Po/w) is estimated to be 1.65, which may influence its distribution and bioavailability .

properties

IUPAC Name |

4-phenylmethoxypyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-13(16)12-8-11(6-7-14-12)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKVBGJYWNVWGHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=NC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50605069 |

Source

|

| Record name | 4-(Benzyloxy)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50605069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100727-49-9 |

Source

|

| Record name | 4-(Benzyloxy)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50605069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(benzyloxy)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(3-Phenylpropoxy)phenyl]ethan-1-amine](/img/structure/B1290196.png)

![2-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid](/img/structure/B1290197.png)

![1-[(1-Aminopropan-2-YL)oxy]-2-methylbenzene](/img/structure/B1290204.png)

![6-Bromo-1-methyl-1H-benzo[D]imidazole](/img/structure/B1290216.png)